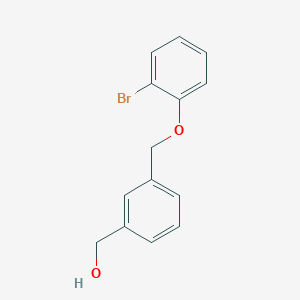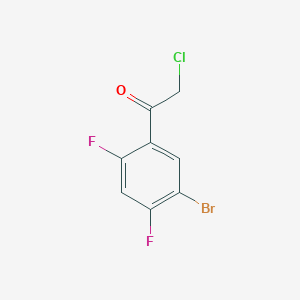
2-Amino-7-chloro-3-ethylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7-chloro-3-ethylquinoline hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2 and a molecular weight of 243.13 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an amino group, a chloro group, and an ethyl group attached to a quinoline ring.
Análisis De Reacciones Químicas
2-Amino-7-chloro-3-ethylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
2-Amino-7-chloro-3-ethylquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions. It can act as a ligand in binding studies.
Medicine: Research into potential therapeutic applications, such as its use in developing new drugs, is ongoing. Its structure suggests potential activity against certain biological targets.
Mecanismo De Acción
The mechanism of action of 2-Amino-7-chloro-3-ethylquinoline hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups in the compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-Amino-7-chloro-3-ethylquinoline hydrochloride can be compared with other quinoline derivatives, such as:
2-Aminoquinoline: Lacks the chloro and ethyl groups, making it less specific in its interactions.
7-Chloroquinoline: Lacks the amino and ethyl groups, which may reduce its binding affinity in certain applications.
3-Ethylquinoline:
The presence of the amino, chloro, and ethyl groups in this compound makes it unique and versatile in various research applications.
Propiedades
| 1171541-76-6 | |
Fórmula molecular |
C11H12Cl2N2 |
Peso molecular |
243.13 g/mol |
Nombre IUPAC |
7-chloro-3-ethylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C11H11ClN2.ClH/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)13;/h3-6H,2H2,1H3,(H2,13,14);1H |
Clave InChI |
SLHKYGOIXKONNQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C2C=C(C=CC2=C1)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


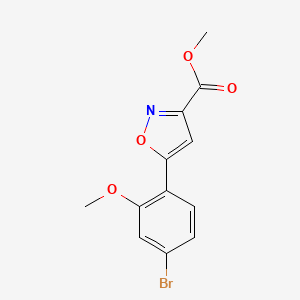

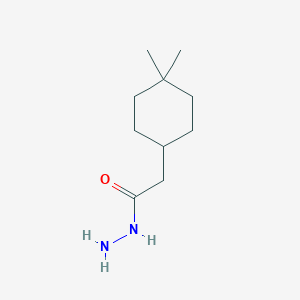
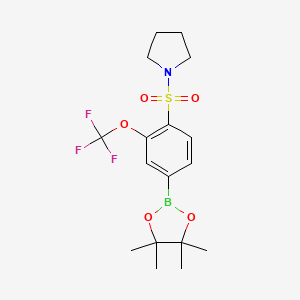
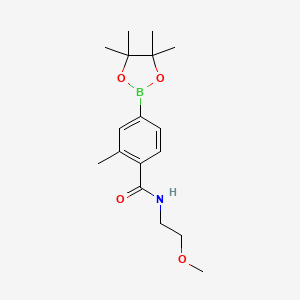
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester Hydrochloride](/img/structure/B13718433.png)
![6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13718440.png)
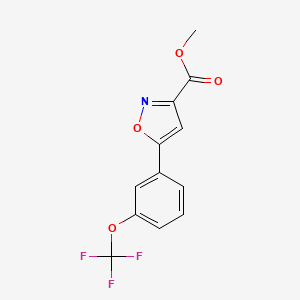
![N-[(2R,3R,4R,5S,6R)-2-(2-azidoethoxy)-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13718445.png)
